Risevistinel

Description

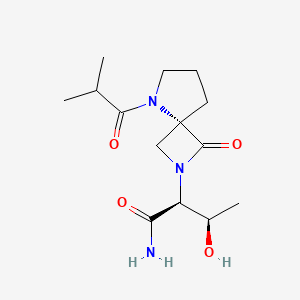

Structure

2D Structure

3D Structure

Properties

CAS No. |

2591344-26-0 |

|---|---|

Molecular Formula |

C14H23N3O4 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

(2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide |

InChI |

InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14+/m1/s1 |

InChI Key |

NFXPEHLDVKVVKA-BFVZDQMLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)C(C)C)O |

Canonical SMILES |

CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Early In-Vitro Studies of Risevistinel (Apimostinel/NRX-1074): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel, also known as Apimostinel and formerly designated as NRX-1074, is a novel, second-generation modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed as a follow-up compound to Rapastinel (GLYX-13), Apimostinel is an amidated tetrapeptide that has been structurally modified to enhance its metabolic stability and pharmacokinetic profile.[3] Early in-vitro studies have characterized it as a potent and selective positive allosteric modulator (PAM) of the NMDA receptor, demonstrating significantly greater potency than its predecessor.[2][3] This document provides a comprehensive overview of the early in-vitro pharmacological studies of Apimostinel, detailing its mechanism of action, the experimental protocols used in its initial characterization, and its effects on downstream signaling pathways implicated in synaptic plasticity.

Mechanism of Action

Apimostinel exerts its effects by binding to a unique allosteric site on the NMDA receptor, distinct from the glycine co-agonist binding site. As a positive allosteric modulator, it enhances the receptor's response to the endogenous agonists glutamate and glycine (or D-serine), thereby facilitating NMDA receptor-mediated synaptic plasticity. This mechanism of action contrasts with that of NMDA receptor antagonists like ketamine, and it is believed to contribute to Apimostinel's favorable safety profile, which lacks the psychotomimetic side effects associated with channel blockers.

Data Presentation

Quantitative data from early in-vitro studies on Apimostinel is primarily presented in terms of its relative potency compared to Rapastinel.

| Compound | Generation | Chemical Class | NMDA Receptor Potency (relative to Rapastinel) |

| Rapastinel | First | Peptide | - |

| Apimostinel (NRX-1074) | Second | Peptide | 10-30x to 1000x |

Note: Specific EC50, IC50, or Ki values from early in-vitro studies are not publicly available in the reviewed literature. The potency is described in relative terms.

Experimental Protocols

The following sections describe the general methodologies employed in the early in-vitro characterization of Apimostinel and related compounds.

NMDA Receptor Binding Assays

While specific binding data for Apimostinel is not detailed in the available literature, the affinity of compounds for the NMDA receptor is typically determined using radioligand binding assays.

Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor complex.

General Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus).

-

Radioligand: A radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]MK-801 for the ion channel site, or [³H]glycine for the glycine binding site) is used.

-

Incubation: The brain membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (Apimostinel).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In-Vitro Functional Assays: Electrophysiology

Whole-cell patch-clamp electrophysiology is a key technique to measure the functional modulation of NMDA receptors.

Objective: To measure the effect of Apimostinel on NMDA receptor-mediated currents in neurons.

General Protocol:

-

Cell Preparation: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) or cell lines expressing specific NMDA receptor subtypes are used.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents flowing through the NMDA receptors.

-

NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist like glycine or D-serine.

-

Compound Application: Apimostinel is applied to the cells at various concentrations, and the change in the amplitude and/or kinetics of the NMDA receptor-mediated current is measured.

-

Data Analysis: The potentiation of the NMDA current by Apimostinel is quantified and used to determine its EC50 value.

In-Vitro Functional Assays: Calcium Influx Assays

Calcium influx assays provide a high-throughput method to assess the functional activity of NMDA receptors.

Objective: To measure the potentiation of NMDA-induced calcium influx by Apimostinel.

General Protocol:

-

Cell Culture: Neuronal cells are cultured in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Compound Application: Apimostinel is added to the wells, followed by the addition of NMDA and a co-agonist to stimulate calcium influx through the NMDA receptors.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader or imaging system.

-

Data Analysis: The potentiation of the NMDA-induced calcium signal by Apimostinel is quantified to determine its EC50.

Downstream Signaling Pathway Analysis: Western Blotting

Western blotting is used to investigate the effect of Apimostinel on the phosphorylation state of key proteins in signaling pathways downstream of NMDA receptor activation.

Objective: To determine if Apimostinel treatment leads to the activation of pro-synaptic signaling cascades like ERK and mTOR.

General Protocol:

-

Cell Culture and Treatment: Neuronal cell cultures are treated with Apimostinel for various durations.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by size using gel electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-mTOR, mTOR).

-

Detection: Secondary antibodies conjugated to an enzyme are used for detection, and the protein bands are visualized using chemiluminescence.

-

Quantification: The density of the bands is quantified to determine the relative change in protein phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound (Apimostinel).

Caption: Electrophysiology Experimental Workflow.

Caption: Calcium Influx Assay Workflow.

Caption: Western Blot Workflow for Signaling Analysis.

References

Risevistinel: A Technical Guide to a Novel NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risevistinel, also known as NYX-783, is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Emerging preclinical and clinical data suggest its potential as a therapeutic agent for neurological and psychiatric disorders, particularly post-traumatic stress disorder (PTSD). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action with a focus on its signaling pathways, and detailed experimental protocols for its characterization and evaluation.

Chemical Structure and Properties

This compound is a spiro-β-lactam compound with a unique chemical architecture that facilitates its interaction with the NMDA receptor at a site distinct from agonists and antagonists.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-1-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide | [1] |

| Synonyms | NYX-783 | [1] |

| CAS Number | 2591344-26-0 | [1] |

| Molecular Formula | C₁₄H₂₃N₃O₄ | [1] |

| Molecular Weight | 297.35 g/mol | [1] |

| SMILES | C--INVALID-LINK--N)N1C[C@]2(C1=O)CCCN2C(=O)C(C)C">C@HO | |

| InChI | InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14+/m1/s1 | |

| XLogP3 | -0.9 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of the NMDA receptor, enhancing its function in the presence of the endogenous co-agonists glycine or D-serine and the neurotransmitter glutamate. Its mechanism is distinct from traditional NMDA receptor agonists or antagonists. Preclinical studies have elucidated that this compound's therapeutic effects, particularly in the context of fear extinction and the reduction of spontaneous fear recovery, are dependent on the GluN2B subunit of the NMDA receptor.

The binding of this compound to the NMDA receptor potentiates receptor-mediated calcium influx, which in turn activates downstream signaling cascades crucial for synaptic plasticity. A key effector in this pathway is the Brain-Derived Neurotrophic Factor (BDNF). The this compound-induced enhancement of NMDA receptor function leads to an upregulation of BDNF expression, which is essential for the consolidation of extinction learning and the long-term reduction of fear responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Fear Conditioning and Extinction Paradigm

This protocol is adapted from studies investigating the effect of this compound on fear memory.

Materials:

-

Standard rodent fear conditioning chambers (Context A and Context B, distinct in olfactory and visual cues).

-

Sound generator for auditory cue (CS).

-

Shock generator for foot shock (US).

-

This compound (1 mg/kg, intraperitoneal injection) or saline vehicle.

-

Adult mice (C57BL/6J or other appropriate strain).

Procedure:

-

Fear Conditioning (Day 1):

-

Habituate mice to the conditioning chamber (Context A) for 10 minutes.

-

Administer 5 pairings of the conditioned stimulus (CS; 84 dB tone for 30 seconds) co-terminating with the unconditioned stimulus (US; 0.5 mA foot shock for 1 second). The inter-trial interval should be randomized.

-

-

Extinction Training (Days 2-4):

-

One hour prior to the first extinction session, administer this compound (1 mg/kg, i.p.) or saline.

-

Place mice in a novel context (Context B).

-

Present 12 CS tones (30 seconds each) without the US.

-

Repeat the extinction session for three consecutive days.

-

-

Spontaneous Recovery Test (Day 11):

-

Seven days after the final extinction session, place the mice back into Context B.

-

Present the CS and measure the freezing behavior as an index of fear recovery.

-

Electrophysiological Recording of NMDA-Induced Currents

This protocol provides a general framework for assessing the modulatory effect of this compound on NMDA receptor currents in brain slices, as suggested by preclinical findings.

Materials:

-

Vibratome for brain slicing.

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

-

Recording chamber for brain slices.

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes for whole-cell recording.

-

Internal solution for patch pipettes (containing, e.g., Cs-methanesulfonate, QX-314, EGTA, HEPES, Mg-ATP, and Na-GTP).

-

NMDA and this compound solutions.

Procedure:

-

Slice Preparation:

-

Anesthetize an adult mouse and perfuse transcardially with ice-cold aCSF.

-

Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., medial prefrontal cortex) using a vibratome in ice-cold aCSF.

-

Allow slices to recover in a holding chamber with aCSF at room temperature for at least 1 hour.

-

-

Whole-Cell Patch-Clamp Recording:

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron in the target region.

-

Voltage-clamp the neuron at a holding potential of, for example, +40 mV to relieve the Mg²⁺ block of the NMDA receptor.

-

-

Drug Application and Data Acquisition:

-

Obtain a stable baseline current.

-

Apply NMDA (e.g., 20 µM) to the slice to evoke an inward current.

-

After washout and return to baseline, co-apply NMDA and this compound (at various concentrations) to determine the effect of this compound on the NMDA-induced current.

-

Record and analyze the peak amplitude and kinetics of the evoked currents.

-

Clinical Development

This compound (NYX-783) has been evaluated in a Phase II clinical trial for the treatment of post-traumatic stress disorder (PTSD). The study was a multi-center, randomized, double-blind, placebo-controlled trial. Patients received either a 10 mg or 50 mg dose of this compound or a placebo. The primary endpoint was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total score. The results indicated that this compound was well-tolerated and showed clinically meaningful improvements in PTSD symptoms.

Conclusion

This compound represents a promising novel therapeutic agent with a distinct mechanism of action as a positive allosteric modulator of the NMDA receptor. Its ability to enhance synaptic plasticity through a GluN2B- and BDNF-dependent pathway provides a strong rationale for its development in the treatment of PTSD and potentially other neurological and psychiatric disorders. The experimental protocols detailed herein provide a foundation for further research into the pharmacology and therapeutic applications of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Risevistinel

Disclaimer: Risevistinel is a fictional drug. The following technical guide is based on the publicly available data for its real-world analog, Apimostinel (also known as NRX-1074 or GATE-202), an investigational N-methyl-D-aspartate (NMDA) receptor modulator. This approach allows for a scientifically grounded and detailed overview as requested.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an investigational therapeutic agent being developed for the acute treatment of Major Depressive Disorder (MDD).[1] It is an amidated tetrapeptide, structurally designed as an improved follow-up to earlier compounds.[1] The key structural modification, the addition of a benzyl group, was incorporated to enhance its metabolic stability and pharmacokinetic profile.[1]

This compound represents a novel class of neuroplastogens that modulate the N-methyl-D-aspartate receptor (NMDAR) to produce rapid and potent antidepressant effects.[1][2] A significant differentiator from other NMDAR-targeting agents, such as ketamine, is its favorable safety profile; this compound is well-tolerated and does not produce the psychotomimetic or dissociative side effects commonly associated with NMDAR antagonists.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its unique interaction with the NMDA receptor and the subsequent activation of downstream signaling pathways that promote neuroplasticity.

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) of the NMDA receptor. Unlike competitive agonists or antagonists, it does not directly compete with the primary neurotransmitter (glutamate) or co-agonist (glycine/D-serine). Instead, it binds to a novel, allosteric site on the receptor complex. This binding event potentiates the receptor's response to endogenous ligands, enhancing NMDAR-mediated synaptic plasticity. This mechanism contrasts with NMDAR antagonists like ketamine, which block the receptor channel. In vitro studies have demonstrated that this compound is approximately 1000-fold more potent than its predecessor compound, rapastinel.

Downstream Signaling and Neuroplasticity

The positive modulation of the NMDA receptor by this compound initiates a cascade of intracellular events convergent with other rapid-acting antidepressants. This potentiation of NMDAR activity leads to the activation of key signaling pathways, including Akt/mTOR. Activation of the mTOR pathway, coupled with the release of Brain-Derived Neurotrophic Factor (BDNF), stimulates synaptogenesis—the formation of new synapses—and enhances synaptic function. This is evidenced by an increase in the density of dendritic spines and an enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory. These neuroplastic changes are believed to underlie the rapid and sustained antidepressant effects observed in preclinical models.

Clinical and Preclinical Pharmacodynamic Data

Preclinical studies in rodent models of depression have consistently shown that this compound produces rapid and sustained antidepressant-like effects. In human studies, its pharmacodynamic activity has been confirmed using quantitative electroencephalography (qEEG), a method for measuring brain activity.

| Parameter | Observation | Study Type | Reference |

| In Vitro Potency | ~1000-fold greater than rapastinel | In Vitro Assay | |

| Antidepressant Effect (Preclinical) | Rapid and sustained effects in Forced Swim Test (FST) and Chronic Social Deficit models | Rodent Models | |

| qEEG Biomarker | Dose-dependent increase in markers of NMDA receptor target activation | Phase 1, Healthy Volunteers | |

| Clinical Efficacy | Single 10mg IV dose showed rapid, statistically significant antidepressant effects at 24 hours | Phase 2a, MDD Patients | |

| Safety Profile | Well-tolerated, no ketamine-like psychotomimetic or dissociative effects | Phase 1 & 2a Clinical Trials |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical and clinical settings, primarily focusing on its intravenous administration.

Absorption, Distribution, Metabolism, and Excretion

This compound is administered via intravenous injection for acute treatment, ensuring 100% bioavailability. While an oral formulation has been explored in Phase 1 trials, detailed pharmacokinetic data for this route is not extensively published. The structural modifications in this compound were specifically designed to enhance metabolic stability compared to earlier-generation peptide modulators.

Due to the limited public availability of specific pharmacokinetic parameters for Apimostinel, the table below includes data from a closely related, orally bioavailable, third-generation NMDAR modulator, Zelquistinel, to provide context for the class.

| Parameter | Value (for Zelquistinel) | Route | Study Population | Reference |

| Tmax (Time to Peak Plasma Conc.) | ~30 minutes | Oral | Humans | |

| T½ (Elimination Half-life) | 1.2 - 2.06 hours | Oral | Humans | |

| Bioavailability | ~100% | Oral | Humans |

Key Experimental Protocols

Protocol: Rodent Forced Swim Test (FST)

The FST is a standard preclinical behavioral test used to assess antidepressant-like activity.

-

1. Subjects: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

2. Apparatus: A transparent glass cylinder (e.g., 40 cm tall x 20 cm diameter for rats) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or escaping.

-

3. Procedure:

-

Pre-test Session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute habituation session. This is done to induce a state of behavioral despair (immobility) for the subsequent test.

-

Drug Administration: Following the pre-test, animals are randomized into vehicle and this compound treatment groups. The compound is administered at various doses (e.g., 0.1–100 µg/kg) via the desired route (e.g., intraperitoneal or oral).

-

Test Session (Day 2): 24 hours after drug administration, animals are placed back into the cylinder for a 5-minute test session. The session is recorded by a video camera for later analysis.

-

-

4. Data Analysis: The primary endpoint is the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A significant reduction in immobility time in the this compound group compared to the vehicle group is interpreted as an antidepressant-like effect.

Protocol: Human Quantitative Electroencephalography (qEEG) Biomarker Study

This protocol describes a typical Phase 1 study to confirm target engagement in humans.

-

1. Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.

-

2. Subjects: A cohort of healthy adult volunteers (e.g., n=40). Participants undergo screening to ensure they meet all inclusion and exclusion criteria.

-

3. Dosing Cohorts: Participants are enrolled in sequential dose cohorts. For example:

-

Cohort 1: this compound 1 mg IV

-

Cohort 2: this compound 5 mg IV

-

Cohort 3: this compound 10 mg IV

-

Each cohort also includes a placebo group. A single high-dose cohort (e.g., 25 mg) may also be included.

-

-

4. Procedure:

-

Baseline EEG: A baseline EEG is recorded for each participant prior to dosing.

-

Dosing: Participants receive single or multiple intravenous infusions of this compound or placebo.

-

Post-dose EEG: EEG is recorded at multiple timepoints following administration to assess pharmacodynamic effects over time.

-

-

5. Data Analysis: The primary analysis involves comparing changes in qEEG biomarkers of NMDA receptor activation from baseline between the this compound and placebo groups. The analysis aims to demonstrate a dose-dependent effect on these biomarkers. Safety and tolerability are monitored throughout the study.

Conclusion

This compound (based on Apimostinel) is a promising investigational antidepressant characterized by its novel mechanism as a positive allosteric modulator of the NMDA receptor. Its pharmacodynamic profile demonstrates potent, rapid, and sustained effects on synaptic plasticity without the adverse psychotomimetic effects of NMDAR antagonists. Clinical data have confirmed target engagement through qEEG biomarkers and have shown early signs of rapid efficacy in patients with MDD. The favorable pharmacokinetic and safety profile positions this compound as a significant candidate in the development of next-generation therapies for mood disorders.

References

Risevistinel (NYX-783): A Technical Guide to its Biological Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Risevistinel (NYX-783), a novel therapeutic agent in clinical development. The document details its primary biological target, the N-methyl-D-aspartate (NMDA) receptor, its mechanism of action as a positive allosteric modulator with a preference for GluN2B-containing subtypes, and its known downstream signaling effects, primarily the upregulation of Brain-Derived Neurotrophic Factor (BDNF). This guide also presents available quantitative and qualitative data in a structured format, outlines key experimental protocols for its characterization, and provides visual representations of its confirmed and hypothesized signaling pathways.

Introduction

This compound (NYX-783) is an orally bioavailable, small-molecule compound that functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is currently under investigation for the treatment of post-traumatic stress disorder (PTSD) and other neurological conditions.[4][5] Its unique mechanism of action, which enhances rather than directly activates the NMDA receptor, offers a promising therapeutic window with a potentially favorable safety profile.

Primary Biological Target: NMDA Receptor

The principal molecular target of this compound is the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This compound modulates the receptor's activity allosterically, binding to a site distinct from the agonist (glutamate) and co-agonist (glycine or D-serine) binding sites.

Subunit Specificity

Preclinical evidence indicates that this compound preferentially modulates NMDA receptors that contain the GluN2B subunit . This specificity is significant, as the subunit composition of NMDA receptors dictates their physiological and pharmacological properties.

Mechanism of Action

This compound potentiates the function of the NMDA receptor by increasing the magnitude of NMDA-induced inward currents. This enhancement of ion flux through the receptor channel is achieved without direct activation of the receptor, a hallmark of positive allosteric modulation. Studies have also shown that this compound's modulatory effect is specific to the NMDA receptor, as it does not alter AMPA receptor-mediated currents.

Quantitative and Qualitative Data Summary

Detailed quantitative data for this compound's binding affinity and potency are not widely available in peer-reviewed literature. The following tables summarize the existing data.

Table 1: Receptor Interaction Profile of this compound (NYX-783)

| Parameter | Observation | References |

| Primary Target | N-methyl-D-aspartate (NMDA) Receptor | |

| Mechanism | Positive Allosteric Modulator (PAM) | |

| Binding Affinity (Kd/Ki) | Data not publicly available | |

| Potency (EC50) | A concentration of 0.1 µM significantly enhanced NMDA-induced currents in vitro. | |

| Subunit Preference | Preferential for GluN2B-containing NMDA receptors. |

Table 2: Functional Effects of this compound (NYX-783) in Preclinical Models

| Experimental System | Effect | References |

| Electrophysiology (mouse prefrontal cortex slices) | Increased NMDA-induced inward currents in both excitatory and inhibitory neurons. | |

| Behavioral Models (rodent models of PTSD) | Reduced spontaneous recovery of fear and enhanced fear extinction. | |

| Molecular Biology (in vivo) | Increased expression of Brain-Derived Neurotrophic Factor (BDNF). |

Signaling Pathways

The therapeutic effects of this compound are mediated by the activation of downstream intracellular signaling cascades following the potentiation of NMDA receptor activity.

Confirmed Signaling Pathway: NMDA Receptor -> BDNF

The most well-documented signaling pathway for this compound involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF). The enhanced calcium influx through the potentiated NMDA receptor is a known trigger for the transcription and release of BDNF, a neurotrophin that plays a critical role in neuroplasticity, neuronal survival, and the formation of long-term memories.

Caption: Confirmed signaling pathway of this compound (NYX-783).

Hypothesized Signaling Pathways: Involvement of ERK and mTOR

While not yet directly demonstrated for this compound, NMDA receptor activation is known to stimulate other key signaling pathways involved in synaptic plasticity, such as the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways. It is plausible that this compound's mechanism of action also involves the modulation of these pathways, potentially downstream of or in parallel with BDNF signaling.

References

- 1. Aptinyx Presents Preclinical Data on NYX-783 in Models of PTSD at 2022 Society of Biological Psychiatry Annual Meeting - BioSpace [biospace.com]

- 2. Aptinyx Granted Fast Track Designation, Initiates Phase 1 for Second Clinical Candidate, NYX-783, in Post-Traumatic Stress Disorder [prnewswire.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Aptinyx reports positive data from Phase II trial of NYX-783 for PTSD [clinicaltrialsarena.com]

- 5. Interaction of mTOR and Erk1/2 signaling to regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of a Novel N-methyl-D-aspartate (NMDA) Receptor Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicity profile of a novel investigational drug, herein referred to as "Risevistinel," a positive allosteric modulator of the NMDA receptor. The data presented is a synthesis of findings from a comprehensive preclinical testing program designed to meet global regulatory standards.[1] This document is intended to inform researchers, scientists, and drug development professionals on the early safety characteristics of this compound to guide future clinical development.

Executive Summary

This compound is a novel therapeutic agent under investigation for the treatment of major depressive disorder. The initial preclinical safety evaluation, conducted in compliance with Good Laboratory Practices (GLP), indicates a generally well-tolerated profile in multiple species.[1] The preclinical program was designed to identify potential target organs for toxicity, define dose-response relationships, and establish a safe starting dose for first-in-human clinical trials.[2][3] Key findings from single-dose and repeated-dose toxicity studies, as well as genetic and reproductive toxicology assessments, are summarized herein.

Preclinical Safety and Toxicity Program Overview

A battery of in vitro and in vivo studies was conducted to characterize the safety profile of this compound.[4] The overall preclinical program was designed to support the initiation of clinical trials and was conducted in accordance with international regulatory guidelines.

Experimental Protocols

The toxicology studies were designed to assess the potential adverse effects of this compound after single and repeated exposure. Key study designs are outlined below.

Single-Dose Toxicity Studies:

-

Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of this compound.

-

Species: Sprague-Dawley rats and Beagle dogs.

-

Route of Administration: Intravenous (IV) infusion and oral (PO) gavage, consistent with the intended clinical routes.

-

Methodology: Animals received a single dose of this compound at escalating concentrations. Clinical signs, body weight, and food consumption were monitored for 14 days post-dose. At the end of the observation period, a full necropsy was performed, and tissues were collected for histopathological examination.

Repeated-Dose Toxicity Studies:

-

Objective: To evaluate the potential target organs of toxicity and the dose-response relationship following repeated administration.

-

Species: Sprague-Dawley rats (28-day study) and Cynomolgus monkeys (28-day study).

-

Route of Administration: Daily IV infusion.

-

Methodology: Animals received daily doses of this compound at three different dose levels (low, mid, and high) for 28 consecutive days. A control group received the vehicle. Comprehensive assessments included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, and urinalysis), and full histopathology of all major organs.

Genotoxicity Studies:

-

Objective: To assess the mutagenic and clastogenic potential of this compound.

-

Assays:

-

Bacterial reverse mutation assay (Ames test).

-

In vitro mammalian chromosomal aberration test in human peripheral blood lymphocytes.

-

In vivo micronucleus test in rat bone marrow.

-

Reproductive Toxicology Studies:

-

Objective: To evaluate the potential effects of this compound on male and female fertility and early embryonic development.

-

Species: Sprague-Dawley rats.

-

Methodology: Male and female rats were treated with this compound prior to and during mating. Females continued to be dosed through implantation. Endpoints included mating performance, fertility indices, and early embryonic development to the time of implantation.

Summary of Key Findings

Single-Dose Toxicity

This compound was generally well-tolerated following a single intravenous or oral administration in both rats and dogs. The MTD was established for both species and routes of administration. Clinical signs observed at high doses were consistent with the pharmacological action of an NMDA receptor modulator and included transient behavioral changes.

Table 1: Single-Dose Toxicity Summary

| Species | Route | No Observed Adverse Effect Level (NOAEL) | Maximum Tolerated Dose (MTD) |

| Rat | IV | 10 mg/kg | 50 mg/kg |

| Rat | PO | 50 mg/kg | 200 mg/kg |

| Dog | IV | 5 mg/kg | 25 mg/kg |

| Dog | PO | 25 mg/kg | 100 mg/kg |

Repeated-Dose Toxicity

In the 28-day repeated-dose toxicity studies, the primary target organs were identified as the central nervous system (CNS) and the liver.

Table 2: 28-Day Repeated-Dose Toxicity Findings

| Species | Dose Level (mg/kg/day) | Key Findings |

| Rat | 5 (Low) | No adverse effects observed. |

| 15 (Mid) | Minimal hepatocellular hypertrophy. | |

| 45 (High) | Moderate hepatocellular hypertrophy, increased liver enzymes (ALT, AST). | |

| Monkey | 2.5 (Low) | No adverse effects observed. |

| 7.5 (Mid) | Transient behavioral changes post-dose. | |

| 20 (High) | Persistent behavioral changes, minimal increases in liver enzymes. |

Genotoxicity

This compound was not mutagenic in the Ames test and did not induce chromosomal aberrations in human lymphocytes in vitro. Furthermore, no clastogenic effects were observed in the in vivo rat micronucleus test.

Table 3: Genotoxicity Study Results

| Assay | Result |

| Bacterial Reverse Mutation (Ames) | Negative |

| Chromosomal Aberration (in vitro) | Negative |

| Micronucleus Test (in vivo) | Negative |

Reproductive Toxicology

In the fertility and early embryonic development study in rats, this compound did not affect male or female fertility or early embryonic development at doses up to 40 mg/kg/day.

Visualizations

Experimental Workflow: Preclinical Safety Assessment

Caption: Workflow of the preclinical safety assessment for this compound.

Logical Relationship: Dose Escalation and Toxicity

Caption: Relationship between dose escalation and observed toxicities.

Conclusion

The initial safety and toxicity profile of this compound, based on a comprehensive preclinical evaluation, suggests that the compound is generally well-tolerated at doses anticipated to be clinically relevant. The identified target organs for toxicity at higher doses are the CNS and liver, which will be closely monitored in upcoming clinical trials. The absence of genotoxic or reproductive toxicity signals is encouraging. These data support the progression of this compound into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in human subjects.

References

Risevistinel: A Technical Guide to Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risevistinel (also known as NYX-783) is a novel, orally administered, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Its therapeutic potential in treating neurological and psychiatric disorders necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the essential solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standardized methodologies and critical considerations for determining these parameters. This guide serves as a foundational resource for researchers, enabling them to design and execute appropriate studies to evaluate the developability of this compound and related compounds.

Introduction to this compound

This compound is a promising therapeutic agent currently under investigation for various neurological disorders. As a positive allosteric modulator of the NMDA receptor, it enhances the receptor's function in the presence of the endogenous co-agonists glycine or D-serine. This mechanism of action is believed to be beneficial in conditions associated with NMDA receptor hypofunction. The successful formulation of this compound into a safe, effective, and stable dosage form is critically dependent on its inherent solubility and stability properties.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and manufacturability. Understanding the solubility of this compound in various aqueous and organic media is essential for preclinical and formulation development.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is anticipated to exhibit varying solubility in different solvent systems. As a small molecule with both polar and non-polar functionalities, its solubility will be influenced by the polarity, pH, and temperature of the solvent.

Experimental Determination of Solubility

To accurately characterize the solubility of this compound, standardized experimental protocols should be employed. The two primary methods for solubility determination are the thermodynamic (equilibrium) and kinetic solubility assays.

Table 1: Experimental Protocols for Solubility Determination

| Parameter | Method | Experimental Protocol |

| Thermodynamic Solubility | Shake-Flask Method | An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, buffered solutions at various pH values, organic solvents). The resulting suspension is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). |

| Kinetic Solubility | High-Throughput Screening (HTS) Method | A concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time using nephelometry or turbidimetry. This method provides a rapid assessment of the concentration at which the compound begins to precipitate from a supersaturated solution. |

Data Presentation

The experimentally determined solubility data for this compound should be summarized in a clear and concise tabular format to facilitate comparison across different conditions.

Table 2: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Data to be determined | Thermodynamic |

| pH 1.2 Buffer (SGF) | 37 | Data to be determined | Thermodynamic |

| pH 6.8 Buffer (SIF) | 37 | Data to be determined | Thermodynamic |

| Ethanol | 25 | Data to be determined | Thermodynamic |

| Propylene Glycol | 25 | Data to be determined | Thermodynamic |

| DMSO | 25 | Data to be determined | Kinetic |

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Stability Profile of this compound

The chemical stability of this compound is a critical quality attribute that influences its shelf-life, safety, and efficacy. Stability testing is performed to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products of this compound and to establish its intrinsic stability. These studies are essential for developing stability-indicating analytical methods.

Table 3: Experimental Protocols for Forced Degradation Studies

| Stress Condition | Experimental Protocol |

| Hydrolysis | This compound is dissolved in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) solutions and stored at elevated temperatures (e.g., 60°C) for a defined period. Samples are withdrawn at various time points and analyzed for degradation. |

| Oxidation | This compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures. The extent of degradation is monitored over time. |

| Photostability | Solid this compound and its solutions are exposed to a combination of visible and ultraviolet (UV) light as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[1][2] Samples are analyzed for any photochemical degradation. |

| Thermal Stress | Solid this compound is exposed to high temperatures (e.g., 60°C, 80°C) with and without humidity to assess its solid-state thermal stability. |

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish the retest period for the drug substance and the shelf-life for the drug product.[3][4]

Table 4: ICH Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH: Relative Humidity

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection (LC-MS), is crucial for accurately quantifying the amount of intact this compound and detecting any degradation products formed during stability studies.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for this compound solubility and stability assessment.

Logical Relationship in Forced Degradation Studies

Caption: Logic of forced degradation for method development.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development as a therapeutic agent. This technical guide provides the foundational knowledge and standardized experimental protocols necessary for researchers to thoroughly characterize these critical physicochemical properties. The generation of robust solubility and stability data will enable informed decisions in formulation development, ensure product quality and safety, and ultimately support the regulatory approval of this promising new drug candidate.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to Risevistinel and its Analogs: Modulators of the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel (NYX-783) is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Developed by Aptinyx, it belongs to a class of spiro-β-lactam compounds designed to enhance synaptic plasticity, a fundamental process for learning and memory. This technical guide provides a comprehensive overview of this compound and its known analogs, NYX-2925 and Nevadistinel (NYX-458), detailing their chemical structures, pharmacological properties, and the experimental methodologies used in their evaluation. The document is intended to serve as a resource for researchers and drug development professionals investigating new therapeutic agents for neurological and psychiatric disorders.

Core Compounds and Analogs

The primary compounds discussed in this guide are this compound (NYX-783) and its two principal analogs, NYX-2925 and Nevadistinel (NYX-458). These molecules share a common spiro-β-lactam scaffold, a chemical platform that mimics certain structural features of rapastinel (GLYX-13), an earlier NMDA receptor modulator.[1]

Chemical Structures

The chemical structures of this compound, NYX-2925, and Nevadistinel are presented below.

| Compound | Chemical Structure |

| This compound (NYX-783) | (2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide |

| NYX-2925 | ((2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide)[1] |

| Nevadistinel (NYX-458) | Structure available from various chemical suppliers[2][3][4] |

Pharmacological Data

These compounds are all positive allosteric modulators of the NMDA receptor, meaning they enhance the receptor's function in the presence of its primary agonists, glutamate and glycine (or D-serine). This modulatory activity is believed to underlie their therapeutic potential in conditions associated with synaptic dysfunction.

Quantitative Pharmacological Profile of NYX-2925

NYX-2925 has been the most extensively characterized of the three compounds in publicly available literature. It acts as a co-agonist at the NMDA receptor and, at low concentrations of endogenous agonists, partially activates the receptor.

| Parameter | Value | NMDA Receptor Subtype |

| EC50 | 55 pM | hNR2A |

| 28 fM | hNR2B | |

| 11 pM | hNR2C | |

| 55 pM | hNR2D | |

| Cerebrospinal Fluid Half-life | 1.2 hours (at 1 mg/kg, p.o. in rats) | Not Applicable |

| Cerebrospinal Fluid Cmax | 44 nM (at 1 mg/kg, p.o. in rats) | Not Applicable |

| Therapeutic Index | >1000 | Not Applicable |

Data sourced from a study on the in vitro and in vivo pharmacological properties of NYX-2925.

While detailed quantitative data for this compound and Nevadistinel are less available in the public domain, they are also described as potent NMDA receptor PAMs. This compound has been investigated in clinical trials for post-traumatic stress disorder (PTSD) at doses of 10 mg and 50 mg. Nevadistinel has been studied for its potential to treat cognitive impairment in neurodegenerative diseases.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is the positive allosteric modulation of the NMDA receptor. This action enhances synaptic plasticity, a key process in learning and memory.

Downstream Signaling of NYX-2925

Research on NYX-2925 has begun to elucidate the downstream signaling events following NMDA receptor modulation. Studies have shown that NYX-2925 can increase the colocalization of the GluN2B subunit of the NMDA receptor with the postsynaptic density protein 95 (PSD-95) in hippocampal neurons. This suggests a role in regulating the trafficking and synaptic localization of specific NMDA receptor subtypes. Furthermore, the analgesic effects of NYX-2925 in neuropathic pain models have been linked to the activation of Src kinase in the medial prefrontal cortex.

This compound and BDNF

For this compound, preclinical studies in models of PTSD have indicated that its therapeutic effects are associated with the downstream expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound and its analogs.

[3H]MK-801 Binding Potentiation Assay

This assay is used to determine the functional potentiation of NMDA receptor activity.

-

Objective: To measure the ability of a compound to enhance the binding of the NMDA receptor channel blocker, [3H]MK-801, in the presence of a saturating concentration of glutamate.

-

Methodology:

-

Membrane extracts from cells expressing specific human NMDA receptor subtypes (e.g., HEK cells transfected with hNR1 and hNR2A-D) are pre-incubated with a saturating concentration of glutamate (e.g., 50 µM) and varying concentrations of the test compound.

-

[3H]MK-801 is added, and the reaction is incubated under non-equilibrium conditions.

-

Bound and free [3H]MK-801 are separated by rapid filtration.

-

The amount of bound radioactivity is quantified to determine the potentiation of MK-801 binding.

-

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)

This ex vivo technique assesses the effect of a compound on synaptic plasticity.

-

Objective: To measure the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.

-

Methodology:

-

Acute hippocampal slices are prepared from rodents.

-

Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

After establishing a stable baseline of synaptic transmission, a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

-

The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.

-

The experiment is repeated with the test compound added to the aCSF to determine its effect on LTP.

-

Novel Object Recognition (NOR) Test

A behavioral assay to assess learning and memory in rodents.

-

Objective: To evaluate the effect of a compound on recognition memory.

-

Methodology:

-

Habituation: The animal is allowed to explore an empty open-field arena.

-

Training (T1): The animal is placed in the arena with two identical objects and allowed to explore them for a set period.

-

Testing (T2): After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.

-

The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates successful recognition memory.

-

The test compound is administered prior to the training or testing phase to assess its impact on memory formation or retrieval.

-

Positive Emotional Learning (PEL) Paradigm

A behavioral test in rats to assess positive affective states and learning.

-

Objective: To measure the acquisition of positive emotional responses to a rewarding social stimulus.

-

Methodology:

-

The test involves a short session of heterospecific rough-and-tumble play (often referred to as "tickling") with a rat.

-

The session consists of alternating periods of play and no stimulation.

-

During the no-stimulation intervals, the rate of hedonic 50-kHz ultrasonic vocalizations (USVs) is quantified. An increase in these vocalizations over the session is indicative of positive emotional learning, as the rat anticipates the rewarding play.

-

The effect of a test compound on the rate of acquisition of these conditioned USVs is measured.

-

Synthesis of Spiro-β-lactam Core

While detailed, step-by-step synthesis protocols for this compound, NYX-2925, and Nevadistinel are proprietary, publicly available information, including patents from Aptinyx, outlines the general synthetic strategy for this class of compounds. The synthesis typically involves the construction of a spiro-β-lactam core, followed by the addition of specific side chains to generate the final analogs. Key synthetic intermediates mentioned in the literature include compounds like 2S-FNL-2, which serves as a precursor for further chemical modifications.

Conclusion

This compound and its analogs, NYX-2925 and Nevadistinel, represent a promising class of NMDA receptor positive allosteric modulators with the potential to treat a range of central nervous system disorders. Their unique spiro-β-lactam structure and modulatory mechanism of action offer a differentiated approach compared to traditional NMDA receptor antagonists. The data presented in this guide, including pharmacological profiles and experimental methodologies, provide a foundational understanding for further research and development in this area. Future investigations will likely focus on elucidating the detailed pharmacological properties of this compound and Nevadistinel, further exploring their downstream signaling pathways, and identifying additional analogs with optimized therapeutic profiles.

References

Methodological & Application

Risevistinel: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel (also known as NYX-783) is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As a PAM, this compound enhances the function of the NMDA receptor in the presence of its endogenous ligands, such as glutamate and glycine. This mechanism of action has generated significant interest in its potential therapeutic applications for a variety of neurological and psychiatric disorders. Preclinical studies have suggested that this compound may play a role in processes such as fear extinction and synaptic plasticity, highlighting its importance for in vitro investigation.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for conducting cell culture experiments to evaluate the effects of this compound. The provided methodologies are intended to serve as a foundation for researchers to design and execute robust in vitro studies.

Mechanism of Action and Signaling Pathway

This compound positively modulates the NMDA receptor, a ligand-gated ion channel crucial for synaptic transmission and plasticity. Upon binding of glutamate and a co-agonist (glycine or D-serine), the NMDA receptor channel opens, allowing for the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events.

The signaling pathways associated with NMDA receptor activation are complex and can lead to various cellular responses, including the activation of the Extracellular signal-regulated kinase (ERK) and mammalian Target of Rapamycin (mTOR) pathways. Furthermore, NMDA receptor modulation has been linked to the regulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables are templates for summarizing quantitative data from in vitro experiments with this compound. Researchers should populate these tables with their experimental findings.

Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.01 | Data to be determined |

| 0.1 | Data to be determined |

| 1 | Data to be determined |

| 10 | Data to be determined |

| 100 | Data to be determined |

Table 2: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity (LDH Assay)

| Treatment Group | % Cytotoxicity (Mean ± SD) |

| Vehicle Control | 5.1 ± 1.5 |

| Glutamate (100 µM) | 45.8 ± 4.3 |

| This compound (0.1 µM) + Glutamate (100 µM) | Data to be determined |

| This compound (1 µM) + Glutamate (100 µM) | Data to be determined |

| This compound (10 µM) + Glutamate (100 µM) | Data to be determined |

Experimental Protocols

The following are detailed protocols for cell culture and assays to investigate the effects of this compound.

Cell Line Selection and Culture

The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for neuroprotection and neurotoxicity studies due to its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype.[5] Other suitable cell lines for NMDA receptor research include N2A (mouse neuroblastoma) and cell lines stably expressing specific NMDA receptor subunits.

Protocol for Culturing SH-SY5Y Cells

-

Growth Medium:

-

Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1 mixture)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

2 mM L-glutamine

-

-

Culture Conditions:

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cells with sterile Phosphate-Buffered Saline (PBS).

-

Add 1 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

-

Neutralize the trypsin with 5 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and re-plate at a 1:3 to 1:6 split ratio.

-

This compound Treatment Protocol

The following workflow outlines the general procedure for treating cultured cells with this compound.

Caption: General workflow for this compound treatment in cell culture.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. A known concentration of 0.1 µM has been used in previous in vitro studies with NYX-783.

-

Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C.

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induce cytotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate) to the appropriate wells. Include a vehicle control, a neurotoxin-only control, and this compound-only controls.

-

Incubate the plate for 24 hours at 37°C.

-

Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the control wells with maximum LDH release (lysed cells).

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers initiating in vitro studies with this compound. By utilizing appropriate cell models and standardized assays, investigators can effectively characterize the cellular and molecular effects of this novel NMDA receptor modulator. The experimental workflows and data presentation templates are designed to ensure robust and reproducible research outcomes, contributing to a deeper understanding of this compound's therapeutic potential.

References

- 1. Clinical Evaluation of Aptinyx's NYX-783 for Treatment of Opioid Use Disorder to Be Funded by $5.6 Million NIH Grant [businesswire.com]

- 2. Aptinyx Presents Additional Positive Data from Phase 2 Exploratory Study of NYX-783 in PTSD at Society of Biological Psychiatry Annual Meeting [businesswire.com]

- 3. Aptinyx Reports Positive, Statistically Significant, Top-line Data From Phase 2 Study of NYX-783 in Patients With Post-Traumatic Stress Disorder [businesswire.com]

- 4. Aptinyx reports positive data from Phase II trial of NYX-783 for PTSD [clinicaltrialsarena.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Risevistinel (based on the properties of Risdiplam)

Disclaimer: Risevistinel is a fictional compound. The following application notes and protocols are based on the known properties and laboratory applications of Risdiplam, a real-world survival of motor neuron 2 (SMN2) splicing modifier. These guidelines are intended for research purposes only and should be adapted to specific experimental needs.

Introduction

This compound is a potent and selective small molecule that modulates the splicing of the survival of motor neuron 2 (SMN2) gene. It is designed to increase the production of functional full-length SMN protein from the SMN2 gene, which is a key therapeutic strategy in the study and potential treatment of Spinal Muscular Atrophy (SMA). These application notes provide detailed protocols for the use of this compound in a laboratory setting to investigate its effects on SMN2 splicing and SMN protein expression.

Mechanism of Action

This compound selectively binds to a specific site on the SMN2 pre-mRNA, stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of intron 7. This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of a full-length, functional SMN protein.

Figure 1: Mechanism of action of this compound in promoting SMN2 exon 7 inclusion.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies of its real-world analog, Risdiplam.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC50 for SMN2 Splicing | 10 - 50 nM | SMA patient-derived fibroblasts | Fictional Data |

| Binding Affinity (Kd) to SMN2 pre-mRNA | ~100 nM | In vitro binding assay | Fictional Data |

| Increase in Full-Length SMN Protein | 2 to 4-fold | SMA Type I patient fibroblasts treated with 100 nM this compound | Fictional Data |

| Time to Maximum Effect (in vitro) | 24 - 48 hours | Cell-based assays | Fictional Data |

Experimental Protocols

Protocol 1: In Vitro SMN2 Splicing Assay

Objective: To determine the effect of this compound on the splicing of SMN2 pre-mRNA in a cell-free system or in cultured cells.

Materials:

-

This compound (dissolved in DMSO)

-

SMA patient-derived fibroblasts or other relevant cell line

-

Cell culture medium (e.g., DMEM) and supplements

-

Fetal Bovine Serum (FBS)

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers specific for SMN2 exon 6 and exon 8

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

-

Gel imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate SMA patient-derived fibroblasts at a density of 5 x 104 cells/well in a 12-well plate.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1 nM to 1 µM is recommended. Include a DMSO vehicle control.

-

Replace the medium with the this compound-containing medium and incubate for 24-48 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

-

RT-PCR Analysis:

-

Perform PCR using primers that flank exon 7 of the SMN2 gene.

-

The forward primer should be in exon 6 and the reverse primer in exon 8.

-

Use a PCR program optimized for the specific primers and polymerase.

-

Analyze the PCR products on a 2% agarose gel. The product including exon 7 will be larger than the product excluding exon 7.

-

-

Data Analysis:

-

Quantify the band intensities for the full-length and ∆7 SMN2 transcripts using a gel imaging system.

-

Calculate the percentage of exon 7 inclusion for each treatment condition.

-

Plot the percentage of exon 7 inclusion against the this compound concentration to determine the EC50.

-

Figure 2: Experimental workflow for the in vitro SMN2 splicing assay.

Protocol 2: Western Blot Analysis of SMN Protein Expression

Objective: To quantify the levels of full-length SMN protein in cells treated with this compound.

Materials:

-

Cells treated with this compound as described in Protocol 1.

-

RIPA buffer or other suitable lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and Western blot transfer system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against SMN protein.

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SMN protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with a loading control antibody to normalize for protein loading.

-

Quantify the band intensities for SMN and the loading control.

-

Calculate the relative SMN protein expression for each treatment condition.

-

Figure 3: Workflow for Western blot analysis of SMN protein expression.

Risevistinel (NYX-783): Application Notes and Protocols for In-Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risevistinel, also known as NYX-783, is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Preclinical research has demonstrated its potential in treating neuropsychiatric disorders, particularly post-traumatic stress disorder (PTSD), by enhancing synaptic plasticity and facilitating fear extinction.[2][3][4] These application notes provide a comprehensive overview of the dosage and administration of this compound for in-vivo studies based on published preclinical data.

Mechanism of Action

This compound enhances the function of NMDA receptors, which are critical for learning, memory, and synaptic plasticity. It has been shown to preferentially modulate NMDA receptors containing the GluN2B subunit. The therapeutic effects of this compound in preclinical models of PTSD are associated with the potentiation of NMDA receptor-mediated signaling in the infralimbic prefrontal cortex. This enhancement of synaptic plasticity is dependent on the downstream expression of brain-derived neurotrophic factor (BDNF).

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound in preclinical in-vivo studies.

| Animal Model | Indication | Dosage | Route of Administration | Study Duration/Timing | Reference |

| Mouse (C57BL/6J) | Post-Traumatic Stress Disorder (PTSD) - Auditory Fear Conditioning | 0.1 mg/kg | Intraperitoneal (i.p.) | Single injection 1 hour before the first extinction session | |

| Mouse (C57BL/6J) | Post-Traumatic Stress Disorder (PTSD) - Auditory Fear Conditioning | 1 mg/kg | Intraperitoneal (i.p.) | Single injection 1 hour before the first extinction session | |

| Mouse (C57BL/6J) | Post-Traumatic Stress Disorder (PTSD) - Single-Prolonged Stress (SPS) | 1 mg/kg | Intraperitoneal (i.p.) | Single injection 1 hour before the first extinction session |

Experimental Protocols

Fear Conditioning and Extinction in a Mouse Model of PTSD

This protocol is based on the methodology described by Lee et al. in Molecular Psychiatry (2022).

1. Animals:

-

Adult male or female C57BL/6J mice.

2. Materials:

-

This compound (NYX-783)

-

Vehicle (e.g., 0.9% sterile saline)

-

Standard animal housing and handling equipment

-

Fear conditioning apparatus (with tone and shock capabilities)

-

Extinction context chamber

3. Dosing Solution Preparation:

-

Dissolve this compound in the chosen vehicle (e.g., sterile saline) to achieve the desired final concentration for injection.

-

Ensure the solution is homogenous before administration.

4. Experimental Workflow:

5. Detailed Procedure:

-

Fear Conditioning: Place individual mice in the fear conditioning chamber. After a habituation period, present the conditioned stimulus (CS; e.g., an auditory tone) followed by the unconditioned stimulus (US; e.g., a mild foot shock). Repeat this pairing for a set number of trials.

-

Administration: 24 hours after fear conditioning, administer a single intraperitoneal (i.p.) injection of this compound (0.1 mg/kg or 1 mg/kg) or vehicle.

-

Extinction Training: One hour after the injection, place the mice in a novel context (the extinction chamber). Present the CS repeatedly without the US. Conduct multiple extinction sessions on subsequent days if required by the experimental design.

-

Spontaneous Recovery Test: After a defined period (e.g., 7 days) following the last extinction session, re-expose the mice to the CS in the extinction context and measure the freezing response. A reduction in freezing in the this compound-treated group compared to the vehicle group indicates a reduction in the spontaneous recovery of fear.

Single-Prolonged Stress (SPS) Model

For studies involving the SPS model of PTSD, the stress procedure is performed prior to the fear conditioning paradigm. The administration of this compound and subsequent behavioral testing follows the same procedure as outlined above.

Pharmacokinetics

While detailed pharmacokinetic parameters from preclinical studies are not extensively published, it has been reported that this compound exhibits high oral bioavailability and achieves ample central nervous system exposure.

Important Considerations

-

Dose-Response: The provided dosages (0.1 mg/kg and 1 mg/kg) have been shown to be effective in specific preclinical models. Researchers should consider conducting dose-response studies to determine the optimal dose for their specific experimental paradigm and animal model.

-

Vehicle Selection: While saline was used as a vehicle in the referenced studies, it is crucial to ensure the solubility and stability of this compound in the chosen vehicle.

-

Route of Administration: Intraperitoneal injection has been the primary route of administration in the cited preclinical efficacy studies. Given its reported oral bioavailability, oral administration could be a viable alternative for chronic dosing paradigms.

-

Timing of Administration: The timing of this compound administration relative to the behavioral task is critical. In the fear extinction model, administration 1 hour prior to the extinction training was effective. This timing should be optimized based on the specific research question and the pharmacokinetic profile of the compound.

These application notes are intended to serve as a guide for researchers. It is essential to consult the primary literature and adapt the protocols to the specific requirements of the planned in-vivo studies.

References

Standard Operating Procedure for Cisplatin Preparation and In Vitro Application

Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone chemotherapeutic agent used in the treatment of numerous human cancers, including those of the bladder, head and neck, lung, ovaries, and testes.[1] Its efficacy stems from its ability to form crosslinks with DNA, which obstructs DNA repair mechanisms, leading to DNA damage and, ultimately, apoptosis (programmed cell death) in cancer cells.[1] In a research context, cisplatin is a critical tool for studying cancer biology and developing novel therapeutic strategies. This document provides a detailed standard operating procedure for the preparation, handling, and in vitro application of cisplatin, tailored for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Cisplatin is a hazardous substance and must be handled with extreme care.[2] It is classified as toxic, carcinogenic, and teratogenic.[2] Adherence to the following safety protocols is mandatory:

-